molecular formula C14H18N2O B155094 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol CAS No. 1919-95-5

3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol

Cat. No. B155094
CAS RN: 1919-95-5
M. Wt: 230.31 g/mol
InChI Key: UAMKBNAHFNECII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol, also known as 5-IAI, is a psychoactive substance that belongs to the class of tryptamines. It is a potent serotonin releasing agent and has been studied for its potential therapeutic applications.

Mechanism Of Action

3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol acts as a potent serotonin releasing agent by binding to the serotonin transporter and inhibiting its reuptake. This leads to an increase in the extracellular concentration of serotonin, which is associated with mood regulation, appetite, and sleep. The exact mechanism of action of 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol is not fully understood and requires further investigation.

Biochemical And Physiological Effects

The administration of 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol has been shown to induce hyperthermia, tachycardia, and hypertension in animal models. It has also been reported to increase locomotor activity and induce a state of euphoria in humans. The long-term effects of 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol on the brain and other organs are not well understood and require further investigation.

Advantages And Limitations For Lab Experiments

The advantages of using 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol in lab experiments include its potent serotonin releasing activity and its potential therapeutic applications. However, the limitations of using 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol include its potential toxicity and the lack of understanding of its long-term effects.

Future Directions

For the research on 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol include investigating its potential therapeutic applications in the treatment of mental disorders and neurodegenerative diseases. The development of safer and more effective serotonin releasing agents is also an area of interest. Further studies are needed to fully understand the mechanism of action and long-term effects of 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol.
In conclusion, 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol is a potent serotonin releasing agent that has been studied for its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicine.

Synthesis Methods

The synthesis of 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol involves the condensation of 5-hydroxyindole with 2-(1-pyrrolidinyl)ethylamine in the presence of a dehydrating agent. The resulting product is purified by recrystallization. The purity of the final product is determined by chromatography and spectroscopy techniques.

Scientific Research Applications

3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol has been studied for its potential therapeutic applications in the treatment of various mental disorders, including depression, anxiety, and post-traumatic stress disorder. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

CAS RN

1919-95-5

Product Name

3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

3-(2-pyrrolidin-1-ylethyl)-1H-indol-5-ol

InChI

InChI=1S/C14H18N2O/c17-12-3-4-14-13(9-12)11(10-15-14)5-8-16-6-1-2-7-16/h3-4,9-10,15,17H,1-2,5-8H2

InChI Key

UAMKBNAHFNECII-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCC2=CNC3=C2C=C(C=C3)O

Canonical SMILES

C1CC(NC1)CCC2=CNC3=C2C=C(C=C3)O

synonyms

3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.